

Spectroscopic data for 3-Chloro-6-(4-chlorophenyl)pyridazine

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Compound of Interest

Compound Name: 3-Chloro-6-(4-chlorophenyl)pyridazine

CAS No.: 58059-29-3

Cat. No.: B1601091

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An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-6-(4-chlorophenyl)pyridazine

This guide provides a detailed analysis of the expected spectroscopic data for **3-Chloro-6-(4-chlorophenyl)pyridazine**, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely available in public databases, this document leverages foundational spectroscopic principles and data from closely related analogs to construct a robust, predictive framework for its characterization. This approach serves as a practical blueprint for scientists engaged in the synthesis and validation of novel pyridazine derivatives.

Introduction: The Pyridazine Core in Drug Discovery

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement imparts specific electronic and hydrogen-bonding properties that make them valuable scaffolds in drug design.^[1] The pyridazine ring is a bioisostere for other aromatic systems and its inclusion can favorably modulate properties such as solubility, metabolic stability, and target binding affinity.^[2] Accurate structural confirmation via spectroscopy is the cornerstone of any research and development effort involving such compounds. This guide outlines the multi-technique spectroscopic workflow required to unambiguously identify **3-Chloro-6-(4-chlorophenyl)pyridazine**.

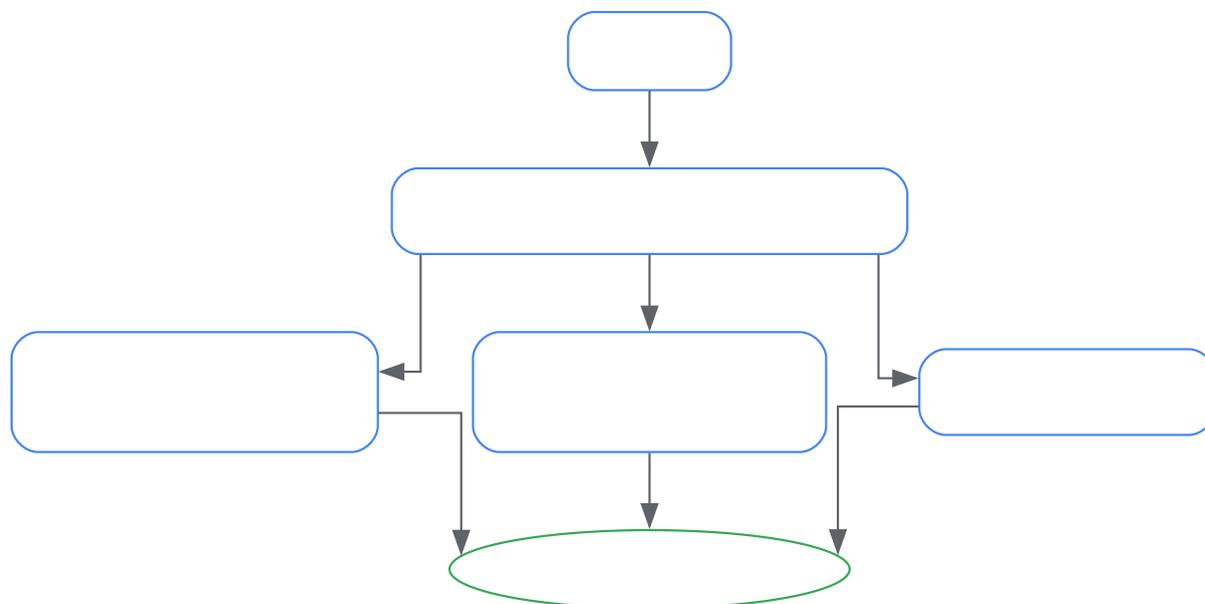
Molecular Structure and Isotopic Considerations

The structure of **3-Chloro-6-(4-chlorophenyl)pyridazine** (CAS: 58059-29-3, Formula: $C_{10}H_6Cl_2N_2$, Molecular Weight: 225.07 g/mol) combines a chlorinated pyridazine ring with a 4-chlorophenyl substituent.[3][4] The presence of two chlorine atoms is a critical feature, as the natural isotopic abundance of chlorine ($^{35}Cl \approx 75.8\%$, $^{37}Cl \approx 24.2\%$) will produce a highly characteristic signature in mass spectrometry, serving as a primary validation point.

Caption: Molecular structure of **3-Chloro-6-(4-chlorophenyl)pyridazine** with atom numbering.

The Characterization Workflow: A Validating System

The confirmation of a synthesized molecule follows a logical and self-validating workflow. Each step provides a piece of evidence that, when combined, creates an irrefutable structural proof. Failure to meet the expected outcome at any stage necessitates a re-evaluation of the preceding steps.



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Caption: Standard workflow for the synthesis and structural confirmation of a chemical entity.

Mass Spectrometry (MS): The Isotopic Fingerprint

High-Resolution Mass Spectrometry (HRMS) provides two crucial pieces of information: the exact mass, which confirms the elemental composition, and the isotopic pattern, which confirms the presence of elements like chlorine and bromine.

Expertise & Causality: For **3-Chloro-6-(4-chlorophenyl)pyridazine**, the molecular ion (M^+) will not be a single peak. Due to the two chlorine atoms, a characteristic cluster of peaks will appear:

- M: The peak corresponding to the molecule with two ^{35}Cl isotopes.
- M+2: The peak for molecules with one ^{35}Cl and one ^{37}Cl . This peak will be approximately 66% the intensity of the M peak.
- M+4: The peak for molecules with two ^{37}Cl isotopes. This peak will be approximately 10% the intensity of the M peak.

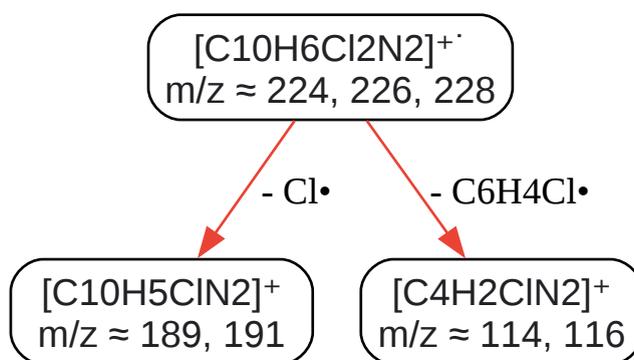
This 9:6:1 (approximate) intensity ratio is a definitive fingerprint for a dichlorinated compound and serves as a primary validation checkpoint.[\[5\]](#)

Predicted Mass Spectral Data

Ion	Predicted m/z (Monoisotopic)	Description
$[M]^+$	223.9908	$\text{C}_{10}\text{H}_6^{35}\text{Cl}_2\text{N}_2^+$
$[M+2]^+$	225.9878	$\text{C}_{10}\text{H}_6^{35}\text{Cl}^{37}\text{ClN}_2^+$
$[M+4]^+$	227.9849	$\text{C}_{10}\text{H}_6^{37}\text{Cl}_2\text{N}_2^+$
$[M-\text{Cl}]^+$	189.0298	Loss of a chlorine radical

| $[\text{C}_4\text{H}_2\text{ClN}_2]^+$ | 113.9906 | Fragment from pyridazine ring cleavage |

Proposed Fragmentation Pathway: Electron Impact (EI) or Electrospray Ionization (ESI) will generate the molecular ion. Common fragmentation pathways for similar structures involve the loss of a chlorine radical or cleavage of the bond between the two aromatic rings.[\[6\]](#)[\[7\]](#)



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Caption: A simplified fragmentation pathway for **3-Chloro-6-(4-chlorophenyl)pyridazine**.

Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
- Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.
- Analysis Mode: Operate in positive ion mode.
- Data Acquisition: Acquire data over a mass range of m/z 50-500.
- Validation: Compare the measured exact mass of the [M+H]⁺ ion with the calculated value (should be within 5 ppm). Verify the M, M+2, and M+4 isotopic pattern and intensity ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, the key is to predict the chemical shifts and coupling patterns for the six aromatic protons and ten carbon atoms. The analysis is informed by data from the analog, 3-chloro-6-phenylpyridazine.^{[8][9]}

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The molecule has two distinct aromatic systems, leading to two sets of signals.

- **Pyridazine Ring:** The two protons on the pyridazine ring (H4, H5) are adjacent to each other. They will appear as two doublets due to mutual coupling. Based on the analog 3-chloro-6-phenylpyridazine, these protons are expected in the downfield region (7.5-8.5 ppm) due to the electron-withdrawing nature of the pyridazine nitrogens and the chlorine atom.
- **Chlorophenyl Ring:** The 4-chloro substituent renders the phenyl ring symmetrical. The four protons (H2', H3', H5', H6') are chemically equivalent in two pairs. This results in a classic AA'BB' system, which often appears as two distinct doublets, each integrating to 2H.

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.05	Doublet (d)	~9.0	1H	H4 or H5
~7.85	Doublet (d)	~9.0	1H	H5 or H4
~7.95	Doublet (d)	~8.5	2H	H2', H6'

| ~7.50 | Doublet (d) | ~8.5 | 2H | H3', H5' |

Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer.
- **Acquisition:** Acquire a standard one-dimensional proton spectrum with 16-32 scans.
- **Processing:** Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

- Analysis: Integrate the peaks and analyze the multiplicities and coupling constants to confirm the assignments.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Causality: Due to the molecule's symmetry, fewer than 10 signals are expected in the ¹³C NMR spectrum.

- Symmetry: C2' and C6' are equivalent, as are C3' and C5'. This reduces the number of signals from the chlorophenyl ring from six to four.
- Chemical Shifts: Carbons directly attached to electronegative atoms (N, Cl) will be shifted significantly downfield. The C3 and C6 carbons of the pyridazine ring, and the C1' and C4' carbons of the phenyl ring, are expected to be the most downfield signals.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment	Rationale
~160	C6	Attached to N and aryl group
~152	C3	Attached to N and Cl
~137	C4'	Attached to Cl
~134	C1'	Quaternary, attached to pyridazine
~130	C4	Pyridazine CH
~129.5	C3'/C5'	Phenyl CH
~128.5	C2'/C6'	Phenyl CH

| ~125 | C5 | Pyridazine CH |

Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR.

- Instrumentation: Use a 100 MHz (or corresponding frequency) NMR spectrometer.
- Acquisition: Acquire a proton-decoupled ^{13}C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ^{13}C .
- Processing & Analysis: Process the data and calibrate the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm). Count the number of signals and compare their chemical shifts to the predicted values.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is excellent for identifying the presence of key functional groups and confirming the overall structural class of the molecule.

Expertise & Causality: The IR spectrum will be dominated by vibrations characteristic of aromatic rings and carbon-halogen bonds. While the spectrum of the unsubstituted pyridazine ring is well-studied, the substituents will cause shifts in the peak positions.^{[10][11]}

Predicted IR Absorption Bands

Frequency Range (cm^{-1})	Vibration Type	Description
3100 - 3000	C-H Stretch	Aromatic C-H stretching from both rings.
1600 - 1550	C=N Stretch	Characteristic stretching of the pyridazine N=N bond.
1550 - 1400	C=C Stretch	Aromatic ring stretching vibrations. A series of sharp peaks is expected.
~1090	C-Cl Stretch	Strong absorption from the C-Cl bond on the phenyl ring.

| ~830 | C-H Bend | Out-of-plane bending for a 1,4-disubstituted benzene ring. |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- **Sample Preparation:** Place a small amount of the solid, purified compound directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Acquisition:** Clamp the sample to ensure good contact with the crystal. Co-add 16-32 scans at a resolution of 4 cm^{-1} .
- **Analysis:** Identify the characteristic peaks and compare them with the expected frequencies for the assigned functional groups.

Conclusion

The structural confirmation of **3-Chloro-6-(4-chlorophenyl)pyridazine** relies on a synergistic application of modern spectroscopic techniques. The definitive evidence is built upon:

- **MS:** Observation of the correct exact mass and the characteristic $M/M+2/M+4$ isotopic cluster for a dichlorinated compound.
- **^1H NMR:** The presence of two doublets for the pyridazine ring and a distinct AA'BB' pattern (two doublets) for the 1,4-disubstituted chlorophenyl ring, with correct integrations.
- **^{13}C NMR:** The appearance of the correct number of signals (8 unique carbons) in the expected chemical shift regions.
- **IR:** The presence of characteristic absorption bands for aromatic C-H, C=C, C=N, and C-Cl bonds.

When all these spectroscopic data are in agreement, the structure can be considered unambiguously confirmed, enabling further investigation into its chemical and biological properties.

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